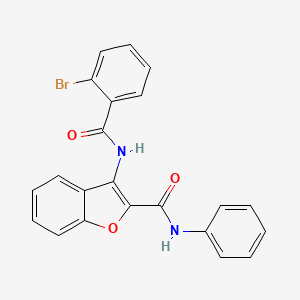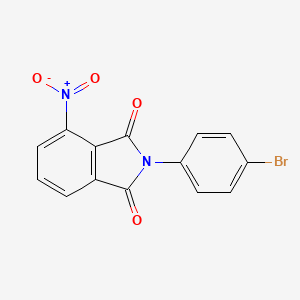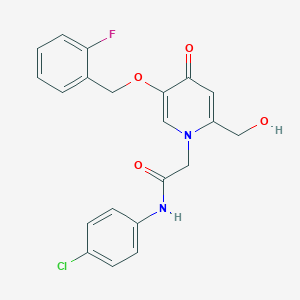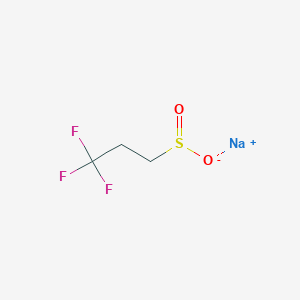![molecular formula C12H17F3N4O2S B2368044 2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 1798541-69-1](/img/structure/B2368044.png)
2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of “this compound” was characterized by IR, 1 H NMR, 13 C NMR and MS, and its structure was confirmed by X-ray diffraction . The optimized DFT structure is consistent with the X-ray single crystal structure .
Scientific Research Applications
1. Role in Multicomponent Reactions
Multicomponent reactions are crucial in organic synthesis for the efficient, economical, and eco-friendly synthesis of various biologically active compounds. 5H-Chromeno[2,3-b]pyridines, structurally similar to 2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine, are synthesized via multicomponent reactions involving salicylaldehyde, malononitrile dimer, and trifluoromethyl-substituted compounds. These reactions are facilitated by solvents like dimethyl sulfoxide at room temperature, showcasing the compound's utility in creating biologically significant structures (Ryzhkova, Elinson, Maslov & Fakhrutdinov, 2021).
2. Importance in Supramolecular Chemistry
Pyrrolidines, a class of compounds structurally related to the specified chemical, show significant applications in supramolecular chemistry due to their p-stacking ability. These compounds are pivotal in the synthesis of various biological and pharmaceutical agents, including anticonvulsants and anesthetics, showcasing their wide-ranging applications in medicinal and industrial fields (Żmigrodzka, Sadowski, Kras, Desler, Demchuk & Kula, 2022).
3. Synthesis and Characterization
The synthesis and characterization of compounds related to this compound, such as 5-trifluoromethyl-pyridine-2-thione, have been extensively studied. These investigations include understanding the behavior of these compounds towards other chemicals, studying their crystal structures, and exploring their potential uses in fields like antithyroid drug development (Chernov'yants, Burykin, Starikova & Erofeev, 2011).
4. Catalyst Development
Research has shown the development of catalysts involving pyrrolidines and pyridines for various chemical reactions. For instance, (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid combinations have catalyzed reactions with high yield and excellent selectivity, demonstrating the potential of these compounds in catalysis (Chowdhury & Ghosh, 2009).
5. Application in Crystal Engineering
The compound and its related structures play a significant role in crystal engineering. Studies have shown how pyridine-based compounds, similar to the one , interact with other molecules to form complex assemblies with potential applications in materials science (Arora & Pedireddi, 2003).
Future Directions
Properties
IUPAC Name |
2-[3-(dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O2S/c1-18(2)22(20,21)17-10-5-6-19(8-10)11-4-3-9(7-16-11)12(13,14)15/h3-4,7,10,17H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXZLBUZGZMTLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2367965.png)
![8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2367968.png)
![1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone](/img/structure/B2367969.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2367971.png)
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2367976.png)



![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2367980.png)
![3-[(Pyridin-2-yl)methyl]azetidin-3-ol](/img/structure/B2367982.png)
![N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367984.png)
